N-(6-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}pyridazin-3-yl)cyclopropanecarboxamide
Description
The exact mass of the compound this compound is 306.11504700 g/mol and the complexity rating of the compound is 396. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
N-[6-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanylpyridazin-3-yl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2S/c19-13(18-7-1-2-8-18)9-21-12-6-5-11(16-17-12)15-14(20)10-3-4-10/h5-6,10H,1-4,7-9H2,(H,15,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKNXEQKWABMPRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CSC2=NN=C(C=C2)NC(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
The presence of a pyrrolidine ring in its structure suggests that it may interact with biological targets in a manner similar to other pyrrolidine-containing compounds. Pyrrolidine derivatives are known to interact with a variety of targets, influencing cellular processes such as signal transduction, enzyme activity, and protein-protein interactions.
Biochemical Pathways
Without specific target identification, it’s challenging to definitively state which biochemical pathways are affected by F5126-0543. Given the structural similarities to other pyrrolidine derivatives, it’s plausible that this compound could influence a variety of biochemical pathways depending on its specific targets.
Biological Activity
N-(6-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}pyridazin-3-yl)cyclopropanecarboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its structure, biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 306.39 g/mol. The compound features a pyridazine ring, a cyclopropane carboxamide moiety, and a pyrrolidine-derived side chain. Its structural complexity suggests diverse interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₈N₄O₂S |
| Molecular Weight | 306.39 g/mol |
| CAS Number | 1021254-68-1 |
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives containing pyridazine and pyrrolidine structures have been shown to inhibit the growth of various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .
Antioxidant Activity
The compound also exhibits antioxidant properties, which are crucial for mitigating oxidative stress in biological systems. In vitro assays demonstrated its ability to scavenge free radicals effectively, contributing to cellular protection against oxidative damage .
The mechanism by which this compound exerts its effects is not fully elucidated; however, it is hypothesized to involve the modulation of specific signaling pathways related to inflammation and cell survival. The compound may interact with enzymes or receptors that play critical roles in these processes .
Case Studies and Research Findings
-
Study on Antimicrobial Efficacy :
A study evaluated the antimicrobial efficacy of several pyridazine derivatives, including this compound. Results indicated that the compound had an IC50 value in the low micromolar range against Gram-positive and Gram-negative bacteria, highlighting its potential as an antibiotic agent . -
Antioxidant Evaluation :
In a comparative study assessing various compounds' antioxidant properties, this compound demonstrated significant radical scavenging activity using DPPH (1,1-diphenyl-2-picrylhydrazyl) assays, suggesting its role in protecting cellular components from oxidative damage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
